PubChem 57370202: Mechanism of Action & Technical Guide
PubChem 57370202: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action for PubChem CID 57370202 (identified as Ammonium Aluminum Sulfate / Alum), specifically focusing on its critical role as an immunologic adjuvant and astringent .
Subject Identity: Ammonium Aluminum Sulfate (Anhydrous/Hydrate)
CID: 57370202 | CAS: 15710-63-1 | Molecular Formula: AlNH₄(SO₄)₂
Executive Summary
PubChem CID 57370202 (Ammonium Aluminum Sulfate), commonly known as Alum, acts primarily through physicochemical protein precipitation and innate immune modulation . While historically categorized solely as a "depot" former, modern mechanistic interrogation reveals a complex signal transduction profile involving the NLRP3 inflammasome , release of Damage-Associated Molecular Patterns (DAMPs), and lipid membrane alteration. This guide dissects these pathways for researchers developing next-generation vaccine adjuvants or topical hemostatics.
Chemical Identity & Physicochemical Properties
Before analyzing the biological mechanism, the compound's behavior in solution must be understood, as its speciation drives its activity.
| Property | Data | Relevance to MoA |
| Solubility | High (Water) | Dissociates into Al³⁺, NH₄⁺, SO₄²⁻. Al³⁺ hydrolyzes to form Al(OH)₃ precipitates at physiological pH. |
| Speciation (pH 7.4) | Amorphous Al(OH)₃ / AlPO₄ | The active "particulate" form that interacts with dendritic cells (DCs). |
| Surface Charge | Variable (Zeta Potential) | Determines adsorption efficiency of antigens (protein antigens must have opposite charge for effective binding). |
| Toxicity Profile | Low (CompTox) | Allows for use in vaccines; cytotoxicity is localized (necrosis) to trigger immune recruitment. |
Primary Mechanism of Action: Immunologic Adjuvanticity
The efficacy of CID 57370202 as a vaccine adjuvant is not merely passive storage of antigen. It actively engages the innate immune system through three distinct, synergistic mechanisms.
The "Depot Effect" (Classical Model)
-
Mechanism: Upon injection, the aluminum salt precipitates, trapping the antigen at the injection site.
-
Physiological Outcome: Slow, sustained release of the antigen prevents rapid clearance by the liver/kidneys, extending the interaction time with Antigen-Presenting Cells (APCs).
-
Current Status: While valid, this is no longer considered the dominant mechanism, as excision of the injection site shortly after administration does not always abolish immunity.
NLRP3 Inflammasome Activation (Core Pathway)
This is the critical molecular driver. Alum particulates are phagocytosed by dendritic cells (DCs) and macrophages, leading to lysosomal destabilization.
-
Phagocytosis: Crystalline/amorphous alum is engulfed by APCs.
-
Lysosomal Rupture: The sharp or chemically reactive edges of the particulates damage the phagolysosomal membrane.
-
Cathepsin B Release: Lysosomal enzymes (Cathepsin B) leak into the cytosol.
-
NLRP3 Assembly: Cytosolic Cathepsin B triggers the oligomerization of NLRP3 with ASC and Pro-caspase-1.
-
Cytokine Maturation: Active Caspase-1 cleaves Pro-IL-1β and Pro-IL-18 into their bioactive forms.
-
Th2 Bias: The resulting cytokine milieu strongly biases the adaptive response toward Th2 (humoral immunity/antibody production) rather than Th1.
DAMP Release & "Danger Signal" Propagation
CID 57370202 induces localized necrotic cell death, releasing intracellular molecules that act as "danger signals" (DAMPs):
-
Uric Acid: Released from dying cells, crystallizes locally, and further activates the inflammasome.
-
Host DNA: Acts as an endogenous adjuvant.
-
Hsp70: Heat shock proteins released into the extracellular space activate APCs via Toll-Like Receptors (TLRs).
Secondary Mechanism: Astringency & Hemostasis
In topical applications (styptic pencils), the mechanism is purely physicochemical:
-
Protein Precipitation: Al³⁺ ions cross-link serum proteins (albumin, fibrinogen) upon contact with blood.
-
Vasoconstriction: Induces mild contraction of smooth muscle/capillaries via irritation-induced reflex mechanisms.
-
Clot Promotion: The precipitated protein matrix forms a physical plug, accelerating the coagulation cascade.
Visualization: Signaling Pathway (DOT Diagram)
The following diagram illustrates the intracellular cascade triggered by Alum in a Dendritic Cell.
Figure 1: The NLRP3-mediated immunostimulatory pathway of Ammonium Aluminum Sulfate.
Experimental Validation Protocols
To validate this mechanism in a research setting, the following self-validating workflows are recommended.
Protocol A: Quantifying NLRP3 Activation (In Vitro)
Objective: Confirm that CID 57370202 activates the inflammasome in Bone Marrow-Derived Dendritic Cells (BMDCs).
-
Priming: Treat BMDCs with LPS (100 ng/mL) for 3 hours. Rationale: Induces expression of Pro-IL-1β (Signal 1).
-
Stimulation: Add CID 57370202 (Alum crystals) at 100–500 µg/mL. Incubate for 6 hours.
-
Inhibition Control: Pre-treat a subset of cells with MCC950 (10 µM), a specific NLRP3 inhibitor.
-
Readout: Collect supernatant. Measure IL-1β via ELISA.
-
Validation: High IL-1β in Alum group; Abrogated IL-1β in Alum+MCC950 group.
-
Protocol B: Antigen Adsorption Isotherm
Objective: Determine the binding capacity of the adjuvant (critical for "Depot" hypothesis).
-
Preparation: Prepare Alum suspension (1 mg/mL Al) in saline.
-
Incubation: Mix with increasing concentrations of Model Antigen (e.g., BSA or OVA) (0–500 µg/mL).
-
Equilibration: Rotate at 4°C for 1 hour.
-
Separation: Centrifuge at 10,000 x g for 5 mins.
-
Quantification: Measure protein concentration in the supernatant (unbound) using BCA assay.
-
Calculation: Plot Bound vs. Free antigen to fit a Langmuir isotherm.
Therapeutic Implications & References
Clinical Context
-
Vaccines: Used in DTaP, Hepatitis B, and HPV vaccines.[1] Its inability to induce strong Th1 (cellular) immunity makes it less suitable for intracellular pathogens (e.g., Tuberculosis, some viral vectors), driving the search for novel adjuvants (e.g., CpG, MPL).
-
Toxicology: While generally safe, persistent granulomas (macrophagic myofasciitis) can occur at injection sites due to poor clearance of aluminum aggregates.
References
-
PubChem. Ammonium Aluminum Sulfate (CID 57370202). National Library of Medicine. [Link]
-
Kool, M., et al. (2008).[1] "Alum adjuvant boosts adaptive immunity by inducing uric acid and activating inflammatory dendritic cells."[2] Journal of Experimental Medicine. [Link]
-
Eisenbarth, S.C., et al. (2008). "Crucial role for the Nalp3 inflammasome in the immunostimulatory properties of aluminium adjuvants."[][2] Nature. [Link]
-
Marrack, P., et al. (2009). "Towards an understanding of the adjuvant action of aluminium." Nature Reviews Immunology. [Link]
-
CompTox Chemicals Dashboard. Ammonium Aluminum Sulfate (DTXSID00724618). US EPA. [Link]
